1,2-diphenyl-6-methyl-1H-benzimidazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H16N2 |
|---|---|
Molecular Weight |
284.4 g/mol |
IUPAC Name |
6-methyl-1,2-diphenylbenzimidazole |
InChI |
InChI=1S/C20H16N2/c1-15-12-13-18-19(14-15)22(17-10-6-3-7-11-17)20(21-18)16-8-4-2-5-9-16/h2-14H,1H3 |
InChI Key |
INAGXBGNCCSZPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Spectroscopic and Diffraction Based Structural Elucidation Studies of 1,2 Diphenyl 6 Methyl 1h Benzimidazole
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.
Proton (¹H) NMR Spectroscopy for Proton Environment Characterization
Proton (¹H) NMR spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. The spectrum of 1,2-diphenyl-6-methyl-1H-benzimidazole, typically recorded in a solvent like deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), reveals distinct signals for the methyl and aromatic protons.
The protons of the 6-methyl group are expected to appear as a sharp singlet at approximately 2.4-2.5 ppm, indicating they are chemically equivalent and not coupled to other protons. The aromatic region of the spectrum, typically between 7.0 and 8.0 ppm, is more complex. It contains signals from the protons on the benzimidazole (B57391) core and the two phenyl rings. The protons on the 6-methyl substituted benzene (B151609) ring of the benzimidazole core (H-4, H-5, and H-7) would exhibit specific splitting patterns. For instance, the H-7 proton would likely appear as a doublet, coupled to the H-5 proton. The protons of the two phenyl groups at positions 1 and 2 would appear as multiplets, reflecting their coupling with adjacent protons on their respective rings.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -CH₃ (at C-6) | ~2.45 | Singlet (s) |
Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Determination
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. In the ¹³C NMR spectrum of this compound, each unique carbon atom gives rise to a distinct signal.
The methyl carbon at the C-6 position is expected to resonate in the aliphatic region, around 21-22 ppm. The aromatic region, from approximately 110 to 155 ppm, will contain signals for the carbons of the benzimidazole core and the two phenyl rings. The C-2 carbon of the benzimidazole ring, bonded to two nitrogen atoms and a phenyl group, is characteristically shifted downfield, appearing around 150-155 ppm. Quaternary carbons, such as C-3a, C-7a, and the ipso-carbons of the phenyl rings, can be distinguished from protonated carbons using techniques like Distortionless Enhancement by Polarization Transfer (DEPT).
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -CH₃ (at C-6) | ~21.5 |
| Aromatic/Heterocyclic C | ~110 - 155 |
Advanced 2D NMR Experiments (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning ¹H and ¹³C signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. In the COSY spectrum of this compound, cross-peaks would be observed between adjacent protons on the aromatic rings, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the signals for each protonated carbon in the aromatic rings by linking the proton shifts to their corresponding carbon shifts.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for identifying quaternary carbons and piecing together the molecular fragments. For example, a correlation between the methyl protons and the C-6, C-5, and C-7 carbons would confirm the position of the methyl group. Similarly, correlations between the protons on the phenyl rings and the carbons of the benzimidazole core would confirm the substitution pattern.
Infrared (IR) and Raman Spectroscopic Investigations of Vibrational Modes
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. mdpi.com The spectra provide a fingerprint of the functional groups present.
For this compound, the IR spectrum would show characteristic absorption bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The stretching vibrations of the C=N and C=C bonds within the benzimidazole and phenyl rings are expected in the 1500-1630 cm⁻¹ region. rsc.orgresearchgate.net The C-N stretching vibrations would be observed in the 1300-1400 cm⁻¹ range. researchgate.net Out-of-plane C-H bending vibrations in the aromatic rings give rise to strong bands in the 650-900 cm⁻¹ region, which can be indicative of the substitution pattern. The presence of the methyl group would be confirmed by C-H stretching vibrations around 2900-3000 cm⁻¹ and bending vibrations around 1375-1450 cm⁻¹.
Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic rings. mdpi.comresearchgate.net
Table 3: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3050 - 3150 |
| Aliphatic C-H Stretch | 2900 - 3000 |
| C=N and C=C Stretch | 1500 - 1630 |
| C-N Stretch | 1300 - 1400 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound, which contains an extended conjugated system, is expected to show strong absorption bands. semanticscholar.org
Typically, benzimidazole derivatives exhibit two main absorption bands corresponding to π-π* transitions. researchgate.net For this compound, these bands would likely be observed in the range of 240-290 nm and at longer wavelengths around 300-350 nm, due to the extensive conjugation involving the benzimidazole core and the two phenyl rings. semanticscholar.orgresearchgate.net The exact position and intensity of these bands are influenced by the solvent polarity.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₂₀H₁₆N₂), the mass spectrum would show a prominent molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) corresponding to its molecular weight.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. The calculated exact mass of C₂₀H₁₆N₂ is 284.1313. An experimental HRMS measurement confirming this value would provide strong evidence for the compound's elemental composition. The fragmentation pattern observed in the mass spectrum can also offer structural information, revealing stable fragments formed by the cleavage of the parent molecule.
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Deuterochloroform (CDCl₃) |
X-ray Crystallography for Solid-State Structure Determination
No crystallographic data is currently available for this compound.
Conformation and Dihedral Angle Analysis
Analysis of the molecular conformation and the dihedral angles between the benzimidazole core and the two phenyl rings is not possible without the corresponding crystal structure data.
Intermolecular Interactions and Crystal Packing Architectures
A description of the intermolecular forces, such as hydrogen bonding or π-stacking, and the resulting crystal packing motif cannot be determined without experimental X-ray diffraction results.
Computational and Theoretical Investigations of 1,2 Diphenyl 6 Methyl 1h Benzimidazole Molecular Systems
Prediction of Non-Linear Optical (NLO) Properties
Computational chemistry, particularly through Density Functional Theory (DFT), serves as a powerful tool for predicting and understanding the Non-Linear Optical (NLO) properties of molecular systems. nih.govmdpi.comacs.org For benzimidazole (B57391) derivatives, these theoretical studies are crucial in designing materials with potential applications in modern high-tech fields like telecommunications, data storage, and optical signal modulation. nih.govmdpi.com The NLO response in organic molecules, including the benzimidazole scaffold, is fundamentally linked to their molecular structure, electronic properties, and intramolecular charge transfer (ICT) characteristics.
Theoretical investigations on various benzimidazole derivatives have established a clear structure-property relationship. The NLO response, particularly the first-order hyperpolarizability (β), is highly sensitive to the nature and position of substituent groups on the benzimidazole core. Studies on related compounds reveal that the introduction of electron-donating groups (donors) and electron-accepting groups (acceptors) across the π-conjugated system significantly enhances the NLO properties. nih.govacs.org In the case of 1,2-diphenyl-6-methyl-1H-benzimidazole, the phenyl groups at the 1 and 2 positions and the methyl group at the 6 position influence the electronic distribution and polarizability of the molecule. The methyl group, for instance, is known to increase NLO activity in some pyridine benzimidazole derivatives. researchgate.netcumhuriyet.edu.tr
The table below summarizes typical NLO parameters calculated for benzimidazole derivatives using DFT methods, providing a reference for the expected properties of this compound.
Theoretical Studies on Tautomerism and Isomerism
Tautomerism is a significant phenomenon in heterocyclic compounds like benzimidazoles, involving the migration of a proton between two or more positions. In N-unsubstituted benzimidazoles, prototropic tautomerism results in a dynamic equilibrium between two tautomeric forms. For this compound, the mobile proton can reside on either of the two nitrogen atoms (N1 or N3) of the imidazole (B134444) ring. Due to the methyl substituent at the 6-position of the benzene (B151609) ring, the two possible tautomers, this compound and 1,2-diphenyl-5-methyl-1H-benzimidazole, are constitutional isomers and are not energetically equivalent.
Computational methods, particularly DFT, are instrumental in studying the tautomeric equilibrium. beilstein-journals.orgresearchgate.net These theoretical approaches allow for the calculation of the relative stabilities of the different tautomers by determining their ground-state energies. The tautomer with the lower calculated energy is predicted to be the more stable and thus the major form at equilibrium. Factors such as the solvent environment can significantly influence the position of this equilibrium, an effect that can be modeled computationally using methods like the Polarizable Continuum Model (PCM). nih.gov
Experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with theoretical calculations (e.g., GIAO/DFT for chemical shifts), provide a powerful combination for unambiguously identifying the predominant tautomeric form in solution and in the solid state. beilstein-journals.orgmdpi.com In solution, if the proton exchange is fast on the NMR timescale, an averaged spectrum is observed. beilstein-journals.org However, under specific conditions (e.g., low temperature, certain solvents), the exchange can be slowed, allowing for the observation of distinct signals for each tautomer. researchgate.net
Regarding isomerism, theoretical studies can elucidate the conformational landscape of the molecule. For this compound, the phenyl rings at positions 1 and 2 are not coplanar with the benzimidazole core. DFT calculations can determine the preferred dihedral angles and the rotational energy barriers, providing insight into the molecule's flexibility and its most stable three-dimensional structure. iucr.org This structural information is vital as the conformation can influence the molecule's electronic, optical, and biological properties. nih.gov
In Silico Mechanistic Insights (e.g., Radical Scavenging Mechanisms)
In silico studies are increasingly used to explore the pharmacological potential and reaction mechanisms of bioactive molecules, including benzimidazole derivatives. nih.govnih.govniscpr.res.in One area of significant interest is the prediction of antioxidant activity and the elucidation of the underlying radical scavenging mechanisms. The benzimidazole scaffold is a component of various molecules exhibiting antioxidant properties. researchgate.net
The potential of this compound to act as a radical scavenger can be investigated computationally. The primary mechanisms by which antioxidants neutralize free radicals include Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). DFT calculations can provide thermodynamic and kinetic data to determine the most favorable pathway.
Key parameters calculated to assess radical scavenging activity include:
Bond Dissociation Enthalpy (BDE): The enthalpy change associated with the homolytic cleavage of a bond (e.g., the N-H bond). A lower BDE for the N-H bond indicates a greater propensity for the molecule to donate a hydrogen atom, favoring the HAT mechanism.
Ionization Potential (IP): The energy required to remove an electron. A lower IP facilitates the initial step of the SET-PT mechanism.
Proton Dissociation Enthalpy (PDE): The enthalpy change for proton removal, relevant to the SPLET mechanism.
Proton Affinity (PA): The negative of the enthalpy change for protonation, also important for SPLET.
Electron Transfer Enthalpy (ETE): The enthalpy change for electron donation to a radical.
For this compound, the N-H proton of the imidazole ring is the most likely site for hydrogen donation. Theoretical studies on other benzimidazole derivatives containing phenolic or N-H groups have shown that they can act as effective antioxidants, often through the HAT mechanism. researchgate.netrsc.org The phenyl groups and the electron-donating methyl group can also influence the electronic properties and stability of the resulting radical, thereby modulating the antioxidant activity. By calculating the reaction enthalpies for each mechanistic pathway with various biologically relevant free radicals (e.g., •OH, •OOH), a comprehensive in silico assessment of the antioxidant potential of this compound can be achieved.
Compound List
Derivatization Strategies and Structure Activity Relationship Sar Studies
Synthetic Modifications at N1-Phenyl, C2-Phenyl, and C6-Methyl Positions
The core structure of 1,2-diphenyl-6-methyl-1H-benzimidazole offers three primary sites for synthetic modification, allowing for fine-tuning of its physicochemical and pharmacological properties. The N-1 and C-2 positions are particularly important for influencing the compound's chemotherapeutic potential. nih.gov
A common strategy to modulate the activity of benzimidazole (B57391) derivatives involves the introduction of substituents with varying electronic properties onto the aromatic rings. Variations in the IC50 values of 2-(substituted-phenyl)benzimidazole derivatives have been shown to be associated with the presence of electron-withdrawing and -donating groups on both the benzimidazole scaffold and the C2-phenyl ring. nih.gov
Researchers have synthesized and evaluated derivatives with a range of substituents on the C2-phenyl ring, including hydroxyl (–OH), nitro (–NO2), trifluoromethyl (–CF3), methoxy (B1213986) (–OMe), and dimethylamino (–NMe2) groups, to gather more information on their impact. nih.gov For instance, in studies of anti-inflammatory agents, compounds bearing an electron-withdrawing nitro group at the 6-position of the benzimidazole ring were found to be more active, whereas those with electron-donating groups exhibited lower potency. nih.gov This highlights the significant role that electronic effects play in the interaction of these molecules with biological targets.
Table 1: Impact of Electronic Group Substitution on Benzimidazole Derivatives
| Position of Substitution | Substituent | Electronic Effect | Observed Impact on Activity | Reference |
|---|---|---|---|---|
| C2-Phenyl Ring | -NO2, -CF3, -Cl | Electron-Withdrawing | Often enhances anticancer and antimicrobial activity. | nih.govnih.gov |
| C2-Phenyl Ring | -OH, -OCH3, -NMe2 | Electron-Donating | Can either increase or decrease activity depending on the target. | nih.govnih.gov |
| C6-Benzimidazole | -NO2 | Electron-Withdrawing | Increased anti-inflammatory activity. | nih.gov |
Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has been effectively employed to create novel benzimidazole derivatives with enhanced or synergistic activities. The benzimidazole nucleus has been successfully hybridized with various other heterocyclic systems, such as pyrazole (B372694), triazole, and thiazole. nih.govresearchgate.netnih.gov
For example, a series of hybrid molecules incorporating both benzimidazole and pyrazole motifs has been synthesized and evaluated. nih.govacs.org In one study, a hybrid possessing a para-nitrophenyl (B135317) moiety attached to the pyrazole scaffold demonstrated the highest anti-inflammatory activity in the series. nih.govacs.org Another series of benzimidazole-1,2,3-triazole hybrids was prepared via a copper-catalyzed alkyne–azide cycloaddition (CuAAC) reaction, a key step in click chemistry. researchgate.net These hybrid molecules often exhibit unique biological profiles, integrating the properties of both parent heterocycles.
Systematic Structure-Activity Relationship (SAR) Investigations
SAR studies are fundamental to understanding how specific structural features of a molecule contribute to its biological activity. For this compound analogs, these investigations have provided a roadmap for designing more potent and selective compounds.
Systematic SAR evaluations have consistently shown that both the nature of the substituent and its position on the benzimidazole scaffold are critical determinants of biological activity. nih.gov For anti-inflammatory benzimidazoles, substitutions at the 1- and 2-positions are particularly significant. nih.gov
Table 2: SAR Findings for N,2,6-Trisubstituted Benzimidazole Derivatives
| Compound ID | C2-Substituent | C6-Substituent | N1-Substituent | Key Activity | Reference |
|---|---|---|---|---|---|
| 4c | 4-Chlorophenyl | Methyl | Benzyl | Potent antibacterial and anticancer. | nih.gov |
| 4g | 4-Nitrophenyl | Methyl | Benzyl | Potent antibacterial and anticancer. | nih.gov |
| 4j | 4-Nitrophenyl | Methyl | 4-Chlorobenzyl | Potent antibacterial and anticancer. | nih.gov |
To complement experimental work, computational methods are increasingly used to predict the biological activity of novel compounds and to elucidate their mechanisms of action at a molecular level. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are powerful tools in the study of benzimidazole derivatives. biointerfaceresearch.commdpi.com
Molecular docking studies have been employed to investigate the binding interactions of benzimidazole analogs with potential protein targets. For instance, docking simulations were used to assess potential protein targets for N,2,6-trisubstituted 1H-benzimidazole derivatives, with Dihydrofolate reductase (DHFR) being identified as a promising target. nih.gov In another study, computational modeling of 1-benzyl-2-phenyl-1H-benzimidazole derivatives was performed using Density Functional Theory (DFT) to predict their geometrical parameters and molecular reactive properties. biointerfaceresearch.com These in silico approaches help rationalize observed SAR data and guide the design of new analogs with improved affinity and selectivity for their biological targets. nih.gov
Development of Libraries of this compound Analogs
The development of compound libraries containing a diverse array of analogs is a cornerstone of modern drug discovery. For the this compound scaffold, efficient synthetic routes have been established to generate such libraries. A common and versatile approach is the condensation of an appropriately substituted o-phenylenediamine (B120857) (such as 4-methylbenzene-1,2-diamine) with various aromatic aldehydes. nih.govnih.govnih.gov This reaction, often catalyzed by an agent like sodium metabisulfite, allows for the introduction of a wide range of substituents at the C2-position. nih.govnih.gov
Following the creation of the 2,6-disubstituted benzimidazole core, further diversification can be achieved through N-alkylation or N-arylation at the N1-position using different substituted halides. nih.gov The use of microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for these steps, making the library generation process more efficient. nih.govnih.gov This combinatorial approach enables the rapid synthesis of a large number of structurally related compounds, which can then be screened to identify leads with optimal activity profiles.
Mechanistic Research of 1,2 Diphenyl 6 Methyl 1h Benzimidazole and Analogues
Investigations into Molecular Interactions (Non-covalent, Hydrogen Bonding)
The biological and material properties of 1,2-diphenyl-6-methyl-1H-benzimidazole and its analogues are fundamentally governed by a network of non-covalent interactions. These weak forces, including hydrogen bonds and π-interactions, dictate molecular conformation, crystal packing, and interactions with biological targets.
In the crystal structure of 1,2-diphenyl-1H-benzimidazole, a close analogue of the title compound, intermolecular C—H⋯N hydrogen bonds and weak C—H⋯π interactions are key stabilizing forces. nih.gov These interactions, involving the fused benzene (B151609) and imidazole (B134444) rings, create a complex three-dimensional architecture. nih.gov The benzimidazole (B57391) unit itself is nearly planar, with the two phenyl rings oriented at significant dihedral angles to the core. nih.gov
Computational and experimental studies on various benzimidazole and imidazole derivatives have provided deeper insight into these interactions. Quantum Theory of Atoms in Molecules (QTAIM) analysis has been used to classify the strength and nature of these bonds. For instance, in certain N-oxide derivatives of imidazole, intramolecular hydrogen bonds between a carboxamide nitrogen and the N-oxide oxygen have been classified as strong interactions, with an energy of approximately 10 kcal/mol. researchgate.net Advanced computational methods such as Reduced Density Gradient (RDG), Electron Localization Function (ELF), and Atoms in Molecules (AIM) are frequently employed to analyze and visualize the non-covalent interactions within benzimidazole structures. nih.gov
Hirshfeld surface analysis is another powerful tool used to quantify the intermolecular contacts. This method has confirmed the predominance of hydrogen bonds and H···C contacts in the crystal structures of related heterocyclic compounds, providing a visual and quantitative map of these crucial non-covalent interactions. mdpi.com
Table 1: Summary of Molecular Interactions in Benzimidazole Analogues
| Interaction Type | Description | Analytical Method(s) | Reference |
|---|---|---|---|
| C—H⋯N Hydrogen Bond | An intermolecular interaction where a carbon-bound hydrogen atom acts as the donor to a nitrogen atom of the imidazole ring. | X-ray Crystallography | nih.gov |
| C—H⋯π Interaction | A weak hydrogen bond where a C-H group interacts with the π-electron system of the fused benzene or imidazole ring. | X-ray Crystallography | nih.gov |
| Intramolecular N-H⋯O Hydrogen Bond | A strong hydrogen bond formed within a single molecule, for example, between a carboxamide N-H and an N-oxide oxygen. | X-ray Diffraction, QTAIM | researchgate.net |
| General Non-covalent Interactions | Comprehensive analysis of all weak interactions, including van der Waals forces and hydrogen bonds, that stabilize the molecular structure. | Hirshfeld Surface Analysis, AIM, RDG, ELF | nih.govmdpi.com |
Mechanistic Pathways of Chemical Reactions
The synthesis and reactivity of the benzimidazole core are defined by specific mechanistic pathways, including cyclization reactions for its formation and various mechanisms through which it can participate in redox reactions, such as radical scavenging.
The most common and historically significant method for synthesizing the benzimidazole scaffold is the Phillips-Ladenburg reaction. semanticscholar.orgcolab.ws This reaction involves the condensation of an o-phenylenediamine (B120857) (such as 4-methyl-1,2-phenylenediamine for the title compound) with a carboxylic acid or its equivalent (e.g., benzoic acid to form a 2-phenyl substituent). semanticscholar.orgadichemistry.com
The mechanism proceeds in two key steps:
Acylation/Amide Formation : Initially, one of the amino groups of the o-phenylenediamine performs a nucleophilic attack on the carbonyl carbon of the carboxylic acid (often activated by a mineral acid), forming an N-acylated intermediate (an amide). adichemistry.comrsc.org
Intramolecular Cyclization and Dehydration : The second amino group then attacks the carbonyl carbon of the newly formed amide linkage. This intramolecular nucleophilic attack leads to a ring closure, forming a heterocyclic intermediate which subsequently undergoes dehydration (loss of a water molecule) to yield the aromatic benzimidazole ring. adichemistry.comrsc.org
While this reaction works well with aliphatic acids, higher temperatures, sometimes in sealed vessels, are often required for condensation with aromatic acids to achieve good yields. colab.wsadichemistry.com Modern variations of this condensation use different catalysts and conditions, such as nanocomposites or solvent-free grinding, to improve yields and make the reaction conditions milder. rsc.org
Many benzimidazole analogues, particularly those bearing hydroxyl or secondary amine substituents, exhibit significant antioxidant activity by scavenging free radicals. The primary mechanisms by which they achieve this have been elucidated through experimental and computational studies.
Hydrogen Atom Transfer (HAT) : This is a direct mechanism where the benzimidazole derivative donates a hydrogen atom to a free radical, thereby neutralizing it. nih.gov The most reactive sites for HAT in benzimidazole analogues are often phenolic hydroxyl groups or the N-H group of the imidazole ring. nih.gov
Radical Adduct Formation (RAF) : In this mechanism, the free radical adds to an electron-rich position on the benzimidazole ring system, forming a more stable radical adduct. nih.gov Computational studies have identified specific carbon atoms on the benzimidazole ring as the most active sites for RAF. nih.gov
Single Electron Transfer followed by Proton Transfer (SET-PT) : This is a two-step process where the benzimidazole first donates a single electron to the radical, forming a radical cation. This is followed by the transfer of a proton to neutralize the species.
The effectiveness of these mechanisms is highly dependent on the substituents. For instance, benzimidazole-arylhydrazone hybrids have been shown to deactivate hydroxyl, alkoxyl, and hydroperoxyl radicals via HAT and RAF mechanisms. nih.gov The stability of the radical formed on the benzimidazole after hydrogen donation is crucial, and NBO calculations show that the spin density is often delocalized over the phenyl rings and the heterocyclic system, which contributes to its scavenging ability. nih.gov
Table 2: Radical Scavenging Activity of Benzimidazole Analogues
| Compound Type | Assay | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Benzimidazole-thiosemicarbazide derivative (Cpd 12) | DPPH Scavenging | 13 | tandfonline.comresearchgate.net |
| Benzimidazole-thiosemicarbazide derivative (Cpd 13) | DPPH Scavenging | 12 | tandfonline.comresearchgate.net |
| Arylated Benzimidazole (Fluoro-substituted) | DPPH Scavenging | 1.40 ± 0.09 | nih.gov |
| Arylated Benzimidazole (Fluoro-substituted) | ABTS Scavenging | 1.42 ± 0.10 | nih.gov |
| Butylated Hydroxytoluene (BHT) (Standard) | DPPH Scavenging | 230 | tandfonline.comresearchgate.net |
Advanced Research Applications of 1,2 Diphenyl 6 Methyl 1h Benzimidazole Systems
Materials Science Applications
The tunable photophysical and electronic properties of 1,2-diphenyl-6-methyl-1H-benzimidazole and its derivatives make them promising candidates for various applications in materials science, particularly in the development of organic electronic devices.
Organic Light-Emitting Devices (OLEDs) and Optoelectronic Properties
Derivatives of 1,2-diphenyl-1H-benzimidazole are recognized for their potential in organic light-emitting diodes (OLEDs) due to their strong electron-withdrawing nature, which makes them suitable as emitters, hosts, and electron-transporting materials. tandfonline.com The core structure provides a platform for creating materials with high thermal stability and desirable photoluminescence characteristics.
Research into pyrene-benzimidazole derivatives has highlighted the potential for developing efficient blue emitters for OLEDs. nih.gov For instance, novel compounds incorporating the 1,2-diphenyl-1H-benzimidazole moiety have been synthesized and shown to exhibit pure blue photo- and electroluminescence. nih.gov The design of these molecules often aims to decrease intermolecular aggregation and disrupt crystallinity in the solid state to reduce dye aggregation. nih.gov In one study, an OLED prototype using a 1,3-di(1,2-diphenyl)-1H-benzimidazole-7-tert-butylpyrene as the non-doped emissive layer demonstrated promising performance, achieving a maximum external quantum efficiency (EQE) of 4.3% at 3.5 V and a luminance of 290 cd/m² at 7.5 V, with CIE coordinates corresponding to a pure blue emission. nih.gov
The introduction of a methyl group at the 6-position of the 1,2-diphenyl-1H-benzimidazole core can influence the electronic properties and molecular packing of the material, which in turn affects the performance of the OLED. While specific data for this compound in OLEDs is not extensively documented, the general principles of molecular design in this class of compounds suggest that the methyl group could enhance solubility and influence the emission wavelength.
Below is a table summarizing the performance of an OLED device using a related 1,2-diphenyl-1H-benzimidazole derivative as the emissive layer.
| Parameter | Value | Reference |
| Emissive Material | 1,3-di(1,2-diphenyl)-1H-benzimidazole-7-tert-butylpyrene | nih.gov |
| Max. External Quantum Efficiency (EQE) | 4.3% (at 3.5 V) | nih.gov |
| Luminance | 290 cd/m² (at 7.5 V) | nih.gov |
| CIE Coordinates | (0.1482, 0.1300) | nih.gov |
| Emission Color | Pure Blue | nih.gov |
Dye-Sensitized Solar Cells (DSSCs)
Benzimidazole-based dyes have been explored as sensitizers in dye-sensitized solar cells (DSSCs) due to their excellent photophysical and electrochemical properties. nih.gov The benzimidazole (B57391) core can act as a π-linker or be part of the donor or acceptor moieties in D-π-A (donor-π-acceptor) organic dyes. The substituents on the benzimidazole ring play a crucial role in determining the electronic properties of the dyes and, consequently, the performance of the DSSCs. nih.gov
While specific studies on this compound as a sensitizer in DSSCs are limited, research on related benzimidazole-based dyes provides valuable insights. For example, a series of benzimidazole (BIm)-based dyes were synthesized and tested as sensitizers, with one of the most efficient dyes achieving a power conversion efficiency of 7.38%. nih.gov The performance of these dyes was found to be highly dependent on the N- and C-substituents on the benzimidazole core. nih.gov The presence of a methyl group at the 6-position of the 1,2-diphenyl-1H-benzimidazole system could potentially influence the dye's light-harvesting ability, energy levels, and electron injection efficiency into the semiconductor's conduction band.
Catalysis in Organic Synthesis
Ligand Design for Metal-Catalyzed Reactions
Benzimidazole derivatives are effective ligands for various transition metal-catalyzed reactions, including cross-coupling reactions. researchgate.netnih.gov The nitrogen atoms of the benzimidazole ring can coordinate with metal ions, and the substituents on the ring can be tailored to modulate the steric and electronic properties of the resulting metal complex, thereby influencing its catalytic activity and selectivity. researchgate.net
The synthesis of this compound has been reported, indicating its availability for use in catalytic applications. While specific examples of its use as a ligand in metal-catalyzed reactions are not widely documented, the general utility of 1,2-disubstituted benzimidazoles as ligands suggests its potential in this area. For instance, palladium complexes of N-substituted benzimidazoles have been used in Suzuki coupling reactions. The presence of the two phenyl groups and the methyl group in this compound would create a specific steric environment around a coordinated metal center, which could be advantageous for certain catalytic transformations.
Organocatalysis and Green Catalysis
The principles of green chemistry encourage the use of environmentally benign catalysts, and organocatalysis, which utilizes small organic molecules as catalysts, is a key strategy in this regard. mdpi.com Imidazole (B134444) and its derivatives have been explored as organocatalysts for various organic transformations. The basic nitrogen atom in the imidazole ring can act as a Brønsted or Lewis base, while the N-H proton can act as a Brønsted acid, enabling a range of catalytic cycles.
The application of this compound as an organocatalyst is an area of potential research. The steric bulk provided by the phenyl groups and the electronic effect of the methyl group could influence its catalytic activity and selectivity in reactions such as aldol condensations, Michael additions, and other carbon-carbon bond-forming reactions. The use of such metal-free catalysts aligns with the goals of green chemistry by reducing reliance on potentially toxic and expensive metal catalysts. mdpi.com
Biological Probe Development (for in vitro Research)
Benzimidazole derivatives are known for their fluorescent properties and have been developed as probes for the detection of various biologically relevant species in vitro. nih.gov The benzimidazole scaffold can be functionalized to create "turn-on" or "turn-off" fluorescent sensors that respond to specific analytes through mechanisms such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or excited-state intramolecular proton transfer (ESIPT).
The core structure of this compound provides a fluorescent platform that can be further modified to create selective biological probes. For example, a benzimidazole-based probe has been successfully developed for the selective detection of cysteine in human serum. nih.gov This probe operates on a "turn-on" fluorescence mechanism upon reaction with cysteine. nih.gov
While direct applications of this compound as a biological probe are not extensively reported, its structural features suggest its potential in this area. The phenyl groups can be functionalized with recognition moieties for specific analytes, and the methyl group can subtly influence the photophysical properties of the core fluorophore. The development of such probes is crucial for understanding biological processes at the molecular level and for diagnostic applications.
The following table presents data for a benzimidazole-based fluorescent probe for cysteine detection, illustrating the potential of this class of compounds.
| Probe | Analyte | Detection Limit (Fluorescence) | Quantum Yield of Product | Reference |
| A-B (benzimidazole-based) | Cysteine | 43 nM | 0.69 | nih.gov |
Corrosion Inhibition Studies of this compound Systems
Benzimidazole and its derivatives are a significant class of organic compounds recognized for their efficacy as corrosion inhibitors for various metals and alloys, particularly in aggressive acidic environments. nih.govnih.gov The protective action of these molecules stems from their ability to adsorb onto the metal surface, forming a barrier that isolates the metal from the corrosive medium. nih.govresearchgate.net This adsorption is facilitated by the presence of heteroatoms (nitrogen), aromatic rings, and π-electrons in their structure, which can interact with the d-orbitals of the metal. researchgate.net
While specific research focusing exclusively on this compound is not extensively detailed in the available literature, comprehensive studies on structurally similar analogs, such as 1-Benzyl-2-phenyl-1H-benzimidazole (BI), provide critical insights into the potential mechanisms and efficiency of this compound system. Research on these related compounds demonstrates that the benzimidazole core, substituted with aryl groups, acts as an effective corrosion inhibitor for mild steel in acidic solutions like 1M HCl. researchgate.netbohrium.com
Electrochemical studies are fundamental in evaluating the performance of these inhibitors. Techniques such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) are commonly employed. bohrium.comqu.edu.qa The findings reveal that benzimidazole derivatives function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. bohrium.comresearchgate.net The inhibition efficiency is observed to increase with higher concentrations of the inhibitor, which is attributed to greater surface coverage on the metal. qu.edu.qaacs.org
The adsorption of these inhibitor molecules onto the metal surface is a key aspect of their function. This process is often found to follow the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface. bohrium.comacs.org Thermodynamic parameters calculated from these studies, such as the standard Gibbs free energy of adsorption (ΔG°ads), indicate a spontaneous adsorption process that involves a combination of physical (electrostatic) and chemical (coordinative bonding) interactions. researchgate.netbohrium.com
Quantum chemical calculations using Density Functional Theory (DFT) are also employed to correlate the molecular structure of benzimidazole derivatives with their inhibition performance. nih.govresearchgate.net These theoretical studies help in understanding the electronic properties of the inhibitor molecules, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting adsorption behavior. researchgate.net
Detailed Research Findings
Studies on the analog 1-Benzyl-2-phenyl-1H-benzimidazole (BI) in 1M HCl on mild steel provide specific data that illustrates the protective capabilities of such systems.
Potentiodynamic Polarization (PDP) Data: Potentiodynamic polarization curves show that in the presence of the inhibitor, both cathodic and anodic current densities are reduced. This indicates a mixed-type inhibition mechanism. The corrosion potential (Ecorr) does not shift significantly, confirming that the inhibitor affects both anodic and cathodic sites. researchgate.netbohrium.com The inhibition efficiency (IE%) increases with the concentration of the inhibitor.
Table 1: Potentiodynamic Polarization Data for a Benzimidazole Analog in 1M HCl
| Concentration (M) | Ecorr (mV/SCE) | Icorr (µA/cm²) | Inhibition Efficiency (IE%) |
|---|---|---|---|
| Blank | -485 | 1152 | - |
| 1x10⁻⁶ | -491 | 402 | 65.1 |
| 1x10⁻⁵ | -495 | 215 | 81.3 |
| 1x10⁻⁴ | -503 | 108 | 90.6 |
Data derived from studies on 1-Benzyl-2-phenyl-1H-benzimidazole. researchgate.net
Electrochemical Impedance Spectroscopy (EIS) Data: EIS measurements provide information about the resistance of the protective film. Nyquist plots for inhibited solutions typically show a larger semicircular diameter compared to the uninhibited solution, indicating an increase in the charge transfer resistance (Rct). bohrium.com This increase in Rct signifies a slower corrosion process due to the formation of an insulating adsorptive layer on the steel surface. The double-layer capacitance (Cdl) tends to decrease with increasing inhibitor concentration, which is associated with a decrease in the local dielectric constant and/or an increase in the thickness of the electrical double layer.
Table 2: Electrochemical Impedance Spectroscopy Data for a Benzimidazole Analog in 1M HCl
| Concentration (M) | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (IE%) |
|---|---|---|---|
| Blank | 45 | 165 | - |
| 1x10⁻⁶ | 155 | 112 | 70.9 |
| 1x10⁻⁵ | 320 | 85 | 85.9 |
| 1x10⁻⁴ | 680 | 62 | 93.4 |
Data derived from studies on 1-Benzyl-2-phenyl-1H-benzimidazole. researchgate.net
These detailed findings on a close structural analog strongly suggest that this compound would also perform as an effective mixed-type corrosion inhibitor, with its efficiency being dependent on its concentration and ability to adsorb onto the metal surface through a combination of physisorption and chemisorption processes. researchgate.netbohrium.com
Future Research Directions and Emerging Challenges
Development of Novel Synthetic Methodologies with Enhanced Efficiency and Selectivity
The synthesis of 1,2-disubstituted benzimidazoles has been an area of intense research, with a focus on improving reaction efficiency, reducing environmental impact, and achieving high selectivity. A notable one-pot synthesis for 6-methyl-1,2-diphenyl-1H-benzimidazole has been reported, yielding 90% of a product mixture containing the target compound and its isomer, 2-phenyl-1-(p-tolyl)-1H-benzo[d]imidazole. rsc.org
Future research will likely focus on the development of methodologies that offer not only high yields but also exceptional regioselectivity, obviating the need for challenging separation of isomeric products. The exploration of novel catalytic systems is a promising avenue. For instance, the use of supported gold nanoparticles has demonstrated success in the selective synthesis of 2-substituted benzimidazoles under ambient conditions. mdpi.com Similarly, transition-metal-free approaches, such as iodine-promoted oxidative cyclization, offer a more economical and environmentally friendly alternative. researchgate.net
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, and its application to the synthesis of 1,2-disubstituted benzimidazoles has been shown to be highly efficient, with reaction times as short as 5–10 minutes and yields ranging from 86% to 99%. nih.gov The development of solvent-free or "on water" protocols will also be a key area of focus, aligning with the principles of green chemistry. researchgate.net The use of recyclable catalysts, such as ionic liquid-coated ZnO-nanoparticles, further enhances the sustainability of these synthetic routes. researchgate.net
Table 1: Comparison of Synthetic Methodologies for Benzimidazole (B57391) Derivatives
| Methodology | Catalyst/Conditions | Advantages | Challenges |
|---|---|---|---|
| One-Pot Synthesis | Pd-catalyzed | High yield | Formation of isomeric mixtures |
| Microwave-Assisted | Er(OTf)3 | Rapid reaction times, high yields | Specialized equipment required |
| Gold Nanoparticles | Au/TiO2 | Ambient conditions, high selectivity | Catalyst cost and stability |
| Transition-Metal-Free | Iodine-promoted | Economical, environmentally friendly | Optimization of reaction conditions |
Advanced Spectroscopic and Structural Characterization Techniques for Complex Systems
The structural elucidation of 1,2-diphenyl-6-methyl-1H-benzimidazole has been primarily achieved through standard spectroscopic techniques. The 1H and 13C NMR spectra provide characteristic signals that confirm the molecular structure. rsc.org
While these methods are invaluable, future research will necessitate the application of more advanced spectroscopic and structural characterization techniques. Solid-state NMR, for instance, can provide detailed information about the molecular structure and packing in the solid state, which is crucial for understanding the properties of functional materials.
X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules. While the crystal structure of the parent compound, 1,2-diphenyl-1H-benzimidazole, has been determined, obtaining high-quality crystals of the 6-methyl derivative for X-ray diffraction analysis remains a key objective. nih.govresearchgate.netsemanticscholar.orgopenresearchlibrary.orgnih.gov Such a structure would provide precise bond lengths, bond angles, and information about intermolecular interactions, which are critical for computational modeling and understanding structure-property relationships. nih.govresearchgate.netsemanticscholar.orgopenresearchlibrary.orgnih.gov In the parent compound, the benzimidazole unit is nearly planar, and the phenyl rings are twisted with respect to this plane. nih.govnih.gov The crystal packing is stabilized by C-H···N hydrogen bonds and C-H···π interactions. nih.govnih.gov
Integration of Multi-Scale Computational Approaches for Predictive Modeling
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the electronic structure, reactivity, and spectroscopic properties of molecules. researchgate.netacs.org DFT studies on related benzimidazole derivatives have been used to calculate optimized geometries, vibrational frequencies, and NMR chemical shifts, showing good agreement with experimental data. researchgate.netacs.orgnih.govmdpi.comnih.govnih.govdergipark.org.tr
Future research on this compound will benefit from the integration of multi-scale computational approaches. This involves combining high-level quantum mechanical (QM) methods for the core of the molecule with molecular mechanics (MM) methods for the surrounding environment. nih.gov This QM/MM approach allows for the accurate modeling of the behavior of the molecule in complex systems, such as in solution or interacting with biological macromolecules.
These computational models can be used to predict a wide range of properties, including absorption and emission spectra, nonlinear optical (NLO) properties, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's electronic behavior and its potential in optoelectronic applications. researchgate.netacs.orgnih.govmdpi.com Furthermore, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the molecule and its interactions with its environment over time.
Exploration of New Biological Targets and Pathways (for in vitro investigation)
The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and antifungal properties. nih.govresearchgate.netnih.govrsc.orgmdpi.commdpi.com While specific in vitro data for this compound is not yet widely available, the known activities of related compounds suggest that it is a promising candidate for further biological evaluation.
Future in vitro investigations should focus on screening this compound against a diverse panel of biological targets. Given the anticancer activity of many benzimidazole derivatives, evaluating its cytotoxicity against various cancer cell lines would be a logical first step. nih.govias.ac.in Mechanistic studies could then be employed to identify the specific cellular pathways and molecular targets that are modulated by the compound.
Similarly, its potential as an antimicrobial agent should be explored against a range of pathogenic bacteria and fungi. researchgate.netmdpi.com Molecular docking studies, which are a key component of in silico drug design, can be used to predict the binding of this compound to the active sites of various enzymes and receptors, thereby guiding the experimental investigations. nih.govrsc.org
Design of Next-Generation Functional Materials
Benzimidazole derivatives have shown significant promise in the field of materials science, particularly in the development of organic light-emitting diodes (OLEDs) and as nonlinear optical (NLO) materials. nih.govnih.govresearchgate.net Their photophysical properties, including absorption and fluorescence, are key to their performance in these applications. researchgate.net
The design of next-generation functional materials based on this compound will involve the strategic modification of its molecular structure to tune its electronic and optical properties. For example, the introduction of electron-donating or electron-withdrawing groups onto the phenyl rings can significantly alter the HOMO and LUMO energy levels, leading to changes in the color and efficiency of light emission.
Furthermore, the exploration of this molecule in other areas of materials science, such as organic photovoltaics (OPVs) and sensors, represents an exciting avenue for future research. The ability of the benzimidazole nitrogen atoms to coordinate with metal ions also opens up the possibility of creating novel metal-organic frameworks (MOFs) and coordination polymers with interesting catalytic, magnetic, or luminescent properties.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,2-diphenyl-6-methyl-1H-benzimidazole derivatives to enhance biological activity?
- Methodological Answer : The synthesis typically involves condensation reactions of o-phenylenediamine with substituted carboxylic acids under acidic conditions (e.g., HCl or polyphosphoric acid). For example, derivatives with enhanced antihypoxic activity were synthesized by introducing electron-withdrawing groups at the 6-position via a modified Ullmann coupling reaction . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization by -NMR and LC-MS are critical for validating structural integrity.
Q. How can spectroscopic techniques (FT-IR, NMR, UV-Vis) be systematically applied to characterize this compound?
- Methodological Answer :
- FT-IR : Identify N-H stretching (~3400 cm) and aromatic C=C vibrations (~1600 cm) .
- NMR : -NMR peaks for methyl groups (~2.5 ppm) and aromatic protons (6.8–8.2 ppm) confirm substitution patterns .
- UV-Vis : Measure λ in ethanol (e.g., ~270 nm for π→π* transitions) to assess electronic properties .
Q. What experimental strategies are recommended to determine solubility and stability of this compound in pharmaceutical formulations?
- Methodological Answer : Use shake-flask methods with HPLC quantification to measure solubility in buffers (pH 1–7.4). Stability studies under accelerated conditions (40°C/75% RH) with periodic sampling can assess degradation kinetics. Polar substituents (e.g., -OH) improve aqueous solubility but may reduce membrane permeability .
Advanced Research Questions
Q. How do substituent effects at the 2- and 6-positions influence the pharmacological profile of benzimidazole derivatives?
- Methodological Answer : Comparative molecular field analysis (CoMFA) and docking studies reveal that 2-phenyl groups enhance binding to targets like EGFR through hydrophobic interactions, while 6-methyl groups improve metabolic stability. For example, fluorophenyl substituents at the 2-position increase anti-tumor activity by modulating electron density and steric effects .
Q. What in silico approaches are effective for predicting ADMET properties of this compound derivatives?
- Methodological Answer : Use Schrödinger’s QikProp for logP (lipophilicity) and BBB permeability predictions. Molecular dynamics simulations (e.g., Desmond) assess binding stability to targets like EGFR. Toxicity risks (e.g., hepatotoxicity) can be evaluated using ProTox-II, with attention to metabolic pathways involving cytochrome P450 .
Q. How can QSRR (Quantitative Structure-Retention Relationship) models optimize chromatographic analysis of benzimidazole derivatives?
- Methodological Answer : Apply principal component analysis (PCA) to correlate retention times (HPLC) with descriptors like polar surface area and logP. Multiple linear regression (MLR) models using Dragon-derived descriptors (e.g., Moriguchi octanol-water partition coefficient) achieve R > 0.85 for retention prediction .
Q. What role does proton dynamics play in the physicochemical behavior of benzimidazole derivatives in acidic environments?
- Methodological Answer : Quasielastic neutron scattering (QENS) reveals nanosecond proton mobility in phosphoric acid-benzimidazole mixtures, critical for designing fuel cell membranes. High benzimidazole content (>20 wt%) reduces proton diffusion due to steric hindrance, validated via Arrhenius plots of relaxation times .
Q. How can molecular docking guide the design of benzimidazole derivatives for neurodegenerative targets (e.g., acetylcholinesterase)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
